

The Role of ANT2681 in Overcoming Antibiotic Resistance: A Technical Guide

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Compound of Interest

Compound Name: ANT2681

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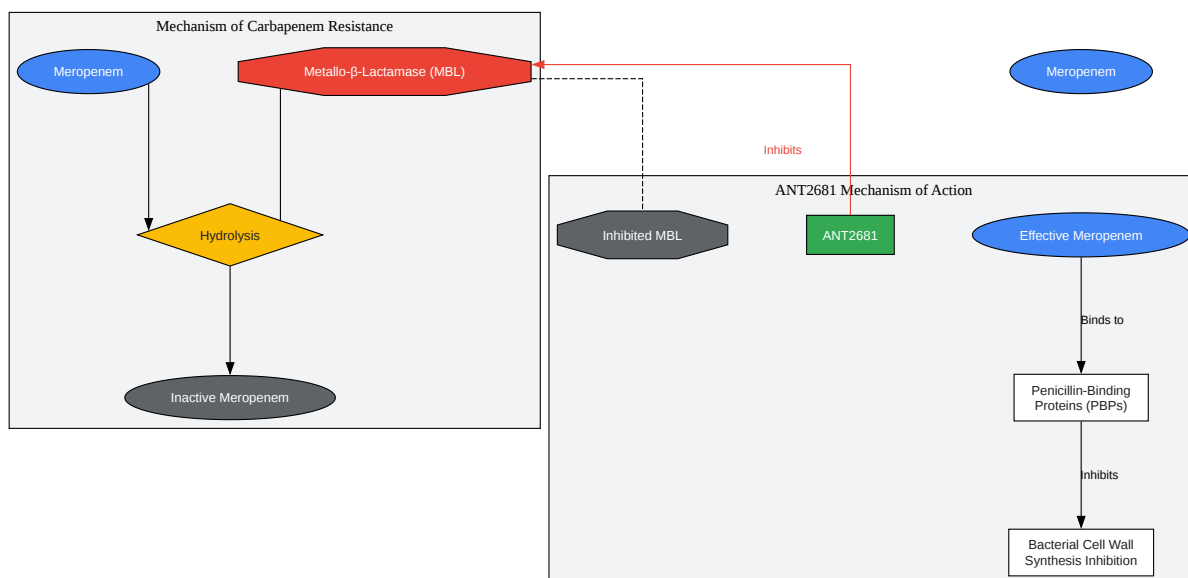
The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo- β -lactamases (MBLs) represents a critical global health threat. These enzymes effectively hydrolyze a broad spectrum of β -lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. This guide provides an in-depth technical overview of **ANT2681**, a novel MBL inhibitor, and its role in restoring the efficacy of carbapenems against these multidrug-resistant pathogens.

Introduction to ANT2681

ANT2681 is a specific, competitive inhibitor of metallo- β -lactamases.^{[1][2][3][4]} It is being developed in combination with the carbapenem antibiotic meropenem to combat serious infections caused by MBL-producing bacteria.^{[5][6]} The primary mechanism of resistance in these bacteria is the production of MBLs, such as New Delhi Metallo- β -lactamase (NDM), Verona integron-encoded MBL (VIM), and imipenemase (IMP), which all belong to Ambler class B β -lactamases.^[5] These enzymes possess a dinuclear zinc ion cluster in their active site, which is essential for their hydrolytic activity against β -lactam antibiotics.^{[5][6]} **ANT2681** is designed to interact with this zinc cluster, thereby inactivating the MBL and protecting the partner antibiotic from degradation.^{[5][6]}

Mechanism of Action

ANT2681 functions as a competitive inhibitor of MBLs.[1][2][3][4] It binds to the active site of the MBL enzyme, preventing it from hydrolyzing β -lactam antibiotics like meropenem. This inhibition is achieved through interaction with the dinuclear zinc ions that are crucial for the catalytic activity of the enzyme.[5][6][7] By neutralizing the primary resistance mechanism, **ANT2681** restores the susceptibility of the MBL-producing bacteria to the partner carbapenem.



[Click to download full resolution via product page](#)**Figure 1:** Mechanism of **ANT2681** Action.

Quantitative Data: In Vitro Efficacy

Susceptibility studies have demonstrated the potent ability of **ANT2681** to restore the activity of meropenem against a large collection of MBL-producing Enterobacterales.

Organism Set	Meropenem MIC50/MIC90 (µg/mL)	Meropenem + ANT2681 (8 µg/mL) MIC50/MIC90 (µg/mL)	Reference
MBL-positive Enterobacterales (n=1,687)	>32/>32	0.25/8	[1] [2]
NDM-producing CRE (n=1,108)	>32/>32	0.25/8	[1]

The combination of meropenem and **ANT2681** has also shown significant activity against isolates producing different types of MBLs.

MBL Genotype	% Inhibition with Meropenem (8 µg/mL) + ANT2681 (8 µg/mL)	Reference
NDM-CRE	92.5%	[1]
VIM-positive	74.9%	[1] [2]
IMP-positive	85.7%	[1] [2]

Quantitative Data: In Vivo Pharmacodynamics

The pharmacodynamics of the meropenem-**ANT2681** combination were evaluated in a murine neutropenic thigh infection model against NDM-producing Enterobacteriaceae.

Parameter	Value	Experimental Conditions	Reference
Meropenem background dose	50 mg/kg q4h s.c.	Minimal antibacterial effect	[5] [6]
ANT2681 half-maximal effect dose	89 mg/kg q4h i.v.	On meropenem background	[5] [6]
Relevant ANT2681 pharmacodynamic index	Area Under the Curve (AUC)	Dose fractionation study	[5] [6]
Stasis exposure target (fT > potentiated meropenem MIC)	40%	3-D surface analysis of 5 NDM-producing strains	[6]
Stasis exposure target (ANT2681 AUC)	700 mg·h/liter	3-D surface analysis of 5 NDM-producing strains	[6]

Experimental Protocols

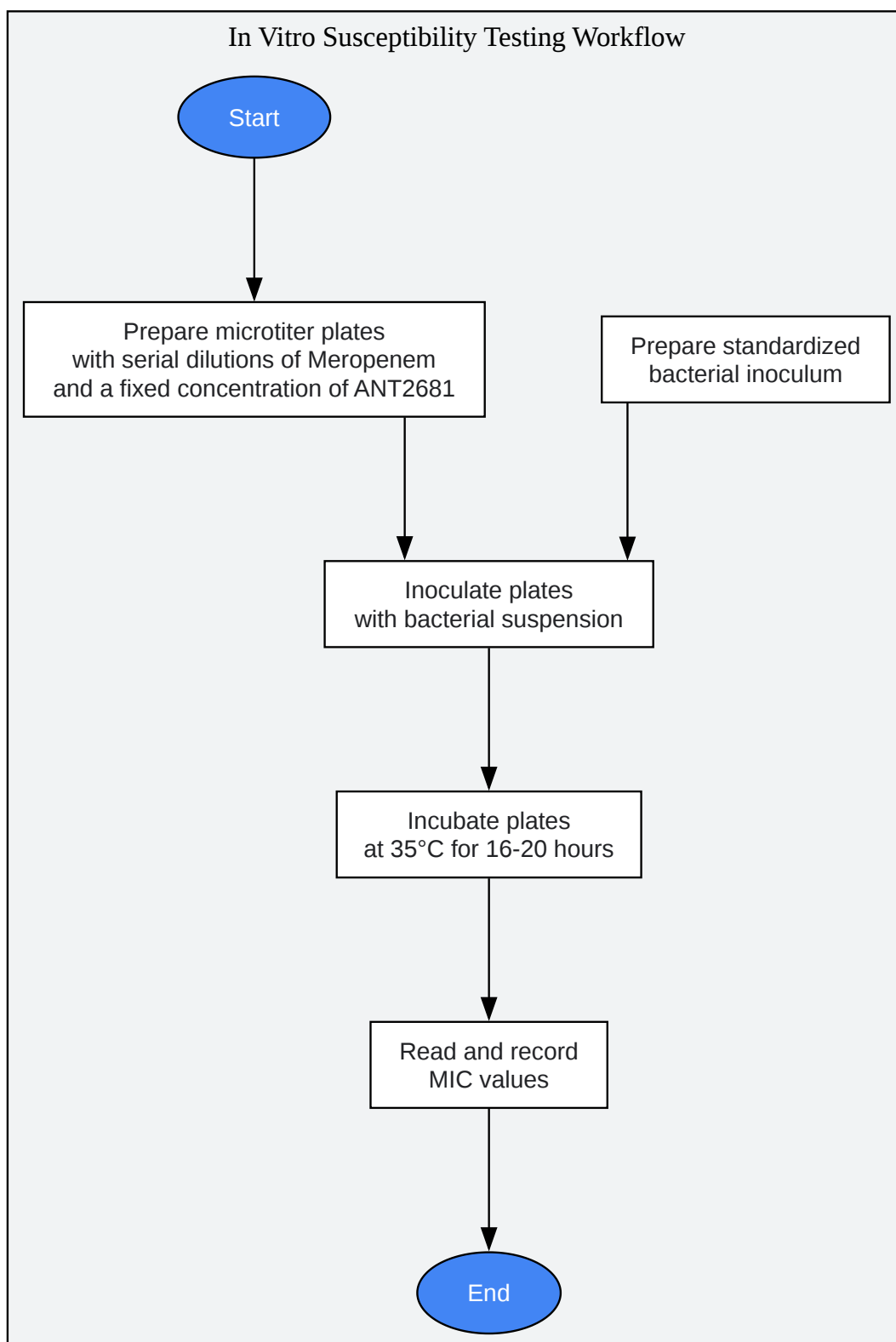
In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of meropenem in combination with a fixed concentration of **ANT2681** against MBL-producing Enterobacterales.

Methodology:

- Method: Broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[\[5\]](#)
- Media: Cation-adjusted Mueller-Hinton broth (CAMHB).[\[4\]](#)
- Antibiotic Preparation: Meropenem is prepared in doubling dilutions in microtiter wells.[\[5\]](#)
- Inhibitor Preparation: **ANT2681** is dissolved in dimethyl sulfoxide (DMSO) and added to each well at a fixed concentration (e.g., 8 mg/liter).[\[5\]](#)

- Inoculum: Bacterial isolates are grown to a standardized density and inoculated into the microtiter plates.
- Incubation: Plates are incubated at 35°C for 16-20 hours.
- Endpoint: The MIC is recorded as the lowest concentration of meropenem that completely inhibits visible bacterial growth.



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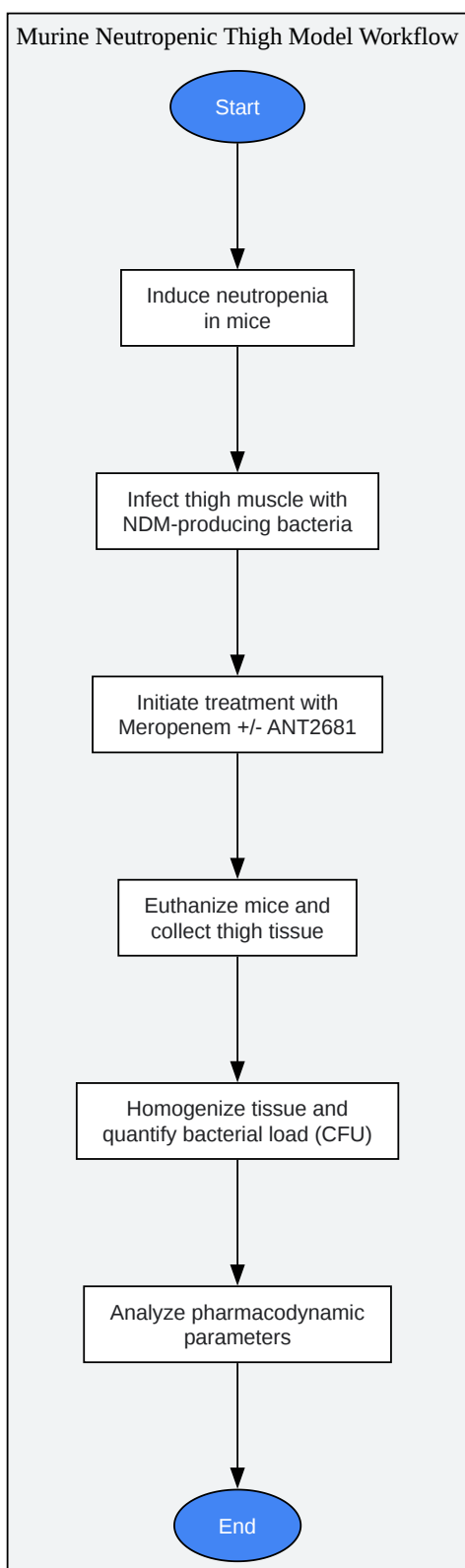
Figure 2: In Vitro Susceptibility Testing Workflow.

Murine Neutropenic Thigh Infection Model

Objective: To evaluate the in vivo efficacy and pharmacodynamics of the meropenem-**ANT2681** combination.

Methodology:

- **Animal Model:** Neutropenic mice are used to minimize the contribution of the host immune system to bacterial clearance. Neutropenia is typically induced by cyclophosphamide administration.
- **Infection:** A defined inoculum of an NDM-producing Enterobacteriaceae strain is injected into the thigh muscle of the mice.
- **Treatment:** At a specified time post-infection (e.g., 2 hours), treatment is initiated.
 - Meropenem is administered subcutaneously (s.c.).
 - **ANT2681** is administered intravenously (i.v.).
 - Dosing regimens (dose and frequency) are varied for dose-ranging and dose-fractionation studies.
- **Sample Collection:** At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are excised and homogenized.
- **Bacterial Quantification:** The number of viable bacteria (colony-forming units, CFU) in the thigh homogenates is determined by plating serial dilutions on appropriate agar media.
- **Data Analysis:** The change in bacterial burden (log₁₀ CFU/thigh) over the treatment period is calculated relative to the initial bacterial load. Pharmacodynamic parameters (e.g., fT > MIC, AUC/MIC) are correlated with the observed antibacterial effect.



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Figure 3: Murine Neutropenic Thigh Model Workflow.

Conclusion

ANT2681, in combination with meropenem, presents a promising therapeutic strategy to address the challenge of infections caused by MBL-producing CRE. Its potent, competitive inhibition of a broad range of MBLs restores the clinical utility of carbapenems against these highly resistant pathogens. The robust in vitro and in vivo data provide a strong foundation for the continued clinical development of this important new agent in the fight against antimicrobial resistance.

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